DFP-11207 is a novel oral cytotoxic agent developed to enhance the therapeutic efficacy of 5-fluorouracil, a widely used chemotherapeutic drug, while minimizing its associated toxicities. This compound combines a pro-drug form of 5-fluorouracil, specifically 1-ethoxymethyl-5-fluorouracil, with a reversible inhibitor of dihydropyrimidine dehydrogenase and a potent inhibitor of orotate phosphoribosyl transferase. The strategic combination of these components aims to improve the pharmacological profile of 5-fluorouracil by increasing its activity against cancer cells while reducing gastrointestinal and hematologic side effects commonly seen with traditional 5-fluorouracil treatments .
DFP-11207 is classified as an oral fluoropyrimidine and is primarily aimed at oncology applications, particularly in treating various solid tumors and gastrointestinal cancers. It has shown promising applications in the treatment of esophageal, colorectal, gastric, pancreatic, and gallbladder cancers.
The synthesis of DFP-11207 involves several steps to ensure high yield and purity while maintaining biological activity. The primary components include:
The industrial production typically combines these components in a specific formulation to achieve the desired pharmacokinetic and pharmacodynamic properties.
The precise synthetic route is proprietary but focuses on optimizing yield and purity while ensuring the biological activity of the compound. Hydrolysis reactions are crucial for converting the prodrug into its active form.
DFP-11207 has a molecular formula of C15H25Cl2N3O. Its structure consists of three main components that work synergistically to enhance the efficacy of 5-fluorouracil while reducing its toxicities.
Property | Data |
---|---|
Molecular Formula | C15H25Cl2N3O |
Appearance | Solid powder |
Origin of Product | United States |
The compound's design allows for improved pharmacokinetic properties compared to traditional formulations of 5-fluorouracil.
DFP-11207 primarily undergoes hydrolysis to release its active components, particularly converting 1-ethoxymethyl-5-fluorouracil into 5-fluorouracil.
These reactions contribute to enhanced plasma concentrations of active metabolites, which improve antitumor activity .
DFP-11207 exerts its effects through several mechanisms:
This dual-action mechanism allows DFP-11207 to maintain higher levels of active drug in circulation while minimizing side effects associated with traditional therapies .
DFP-11207's unique formulation allows it to be used as a monotherapy or in combination with other chemotherapeutic agents. Its pharmacokinetic profile enables lower peak plasma concentrations and longer half-lives for 5-fluorouracil, translating into better tolerability and reduced toxicity compared to traditional treatments .
DFP-11207 has shown significant promise in scientific research applications, particularly in oncology. Its formulation allows it to be effectively utilized in treating various solid tumors and gastrointestinal cancers. Clinical studies have demonstrated enhanced pharmacokinetic properties compared to other formulations of 5-fluorouracil, making it an attractive option for patients who have previously experienced severe side effects from standard treatments involving this chemotherapeutic agent .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4